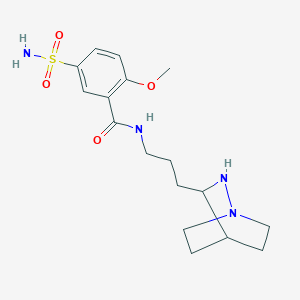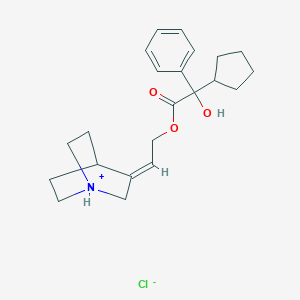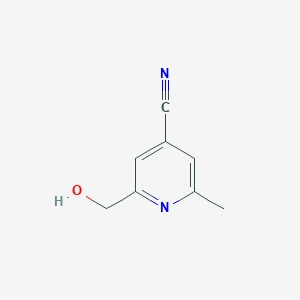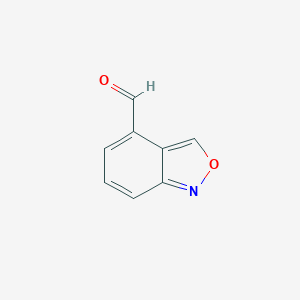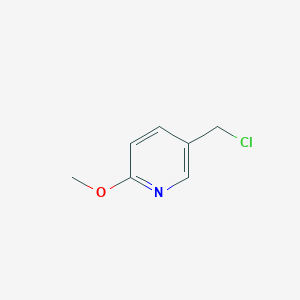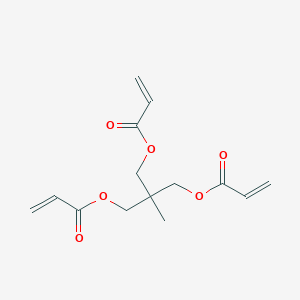
1,1,1-三羟甲基乙烷三丙烯酸酯
描述
1,1,1-Trimethylol ethane triacrylate: is an organic compound with the molecular formula C14H18O6 and a molecular weight of 282.289 g/mol . It is a multifunctional acrylic monomer widely used in various industrial applications due to its ability to form cross-linked polymer networks. This compound is known for its high reactivity and excellent adhesion properties, making it a valuable component in coatings, adhesives, and photopolymerizable inks .
科学研究应用
1,1,1-Trimethylol ethane triacrylate has a wide range of applications in scientific research and industry, including:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery systems and tissue engineering.
Medicine: Utilized in the development of dental materials and medical adhesives.
Industry: Applied in coatings, adhesives, photopolymerizable inks, and 3D printing resins.
作用机制
Target of Action
1,1,1-Trimethylol ethane triacrylate is a multifunctional acrylic monomer . Its primary targets are the molecules involved in the polymerization process. It is used in various applications such as photopolymerizable printer’s ink .
Result of Action
The result of the action of 1,1,1-Trimethylol ethane triacrylate is the formation of a hardened, durable material. The polymerization process results in a material that is resistant to various environmental factors, making it suitable for use in a variety of applications, including coatings, adhesives, and inks .
生化分析
Biochemical Properties
1,1,1-Trimethylol ethane triacrylate plays a significant role in biochemical reactions due to its ability to form covalent bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its acrylate groups, which can undergo Michael addition reactions with nucleophilic amino acid residues such as cysteine, lysine, and histidine. These interactions can lead to the formation of stable adducts, potentially altering the activity and function of the biomolecules involved .
Cellular Effects
1,1,1-Trimethylol ethane triacrylate has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent bonding. This modification can lead to changes in gene expression and cellular metabolism. For example, the compound may inhibit or activate specific transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1,1,1-Trimethylol ethane triacrylate involves its ability to form covalent bonds with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the nature of the interaction. By binding to the active site of an enzyme, it can block substrate access and inhibit enzyme activity. Alternatively, it can induce conformational changes in the enzyme, enhancing its activity. Additionally, 1,1,1-Trimethylol ethane triacrylate can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1-Trimethylol ethane triacrylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,1,1-Trimethylol ethane triacrylate can undergo hydrolysis and other degradation processes, leading to the formation of byproducts that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell growth, differentiation, and viability .
Dosage Effects in Animal Models
The effects of 1,1,1-Trimethylol ethane triacrylate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects, such as cytotoxicity and tissue damage, have been observed at high doses. These threshold effects highlight the importance of dose optimization in experimental and therapeutic applications .
Metabolic Pathways
1,1,1-Trimethylol ethane triacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through hydrolysis, oxidation, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic processes can influence the compound’s overall impact on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1,1,1-Trimethylol ethane triacrylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 1,1,1-Trimethylol ethane triacrylate can localize to various cellular compartments, where it can exert its biological effects .
Subcellular Localization
1,1,1-Trimethylol ethane triacrylate’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be targeted to specific organelles or compartments through post-translational modifications or binding to targeting signals. Its localization can influence its activity and function, as different cellular environments may affect its interactions with biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trimethylol ethane triacrylate is typically synthesized through the esterification of 1,1,1-trimethylol ethane with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of 1,1,1-trimethylol ethane triacrylate involves continuous esterification processes. The reaction mixture is continuously fed into a reactor, and the product is continuously removed and purified through distillation or other separation techniques .
化学反应分析
Types of Reactions: 1,1,1-Trimethylol ethane triacrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Polymerization: Free radical initiators (e.g., benzoyl peroxide, AIBN), UV light or heat to initiate the reaction.
Addition Reactions: Nucleophiles (e.g., amines, thiols), typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed:
Polymerization: Cross-linked polymers with high mechanical strength and chemical resistance.
Addition Reactions: Adducts formed by the addition of nucleophiles to the acrylate groups.
相似化合物的比较
Trimethylolpropane triacrylate (TMPTA): Similar in structure and reactivity, used in similar applications.
Pentaerythritol triacrylate (PETA): Another multifunctional acrylate monomer with higher functionality, leading to more highly cross-linked polymers.
Uniqueness: 1,1,1-Trimethylol ethane triacrylate is unique due to its specific balance of reactivity and mechanical properties. It offers a good compromise between flexibility and rigidity in the resulting polymers, making it suitable for a wide range of applications .
属性
IUPAC Name |
[2-methyl-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-5-11(15)18-8-14(4,9-19-12(16)6-2)10-20-13(17)7-3/h5-7H,1-3,8-10H2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZUHSXXAOWGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066527 | |
| Record name | 2-Propenoic acid, 2-methyl-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19778-85-9 | |
| Record name | 1,1′-[2-Methyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] di-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19778-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolethane triacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019778859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[2-methyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-[[(1-oxoallyl)oxy]methyl]propane-1,3-diyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12323.png)
